molecular formula C21H17FN4O2S2 B2487042 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207034-10-3

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2487042
CAS No.: 1207034-10-3
M. Wt: 440.51
InChI Key: UZENEQVNDOHRGB-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1207034-10-3) is a synthetic, diaryl-substituted heterocyclic compound of significant interest in medicinal chemistry for developing new therapeutic agents. Its core structure features an imidazole ring linked via a thioether bridge to an acetamide group bearing a thiazole moiety, a configuration recognized as a classic pharmacophore for targeting cyclooxygenase (COX) enzymes . This compound is part of a class of molecules investigated as novel cyclooxygenase inhibitors, with research indicating that specific derivatives demonstrate potent inhibitory effects on the COX-2 isoenzyme, which plays a major role in inflammatory responses and conditions like rheumatoid arthritis and carcinogenesis . The presence of the thiazole ring is a critical feature, as this heterocycle is a versatile standalone moiety contributing to the development of various biologically active agents and drugs, enabling diverse interactions with enzymatic targets . Researchers value this compound for exploring structure-activity relationships in the search for anti-inflammatory agents with potentially improved safety profiles, as well as for its broader applications in anticancer and antiviral research, given the established biological activities of its constituent imidazole and thiazole rings . The compound has a molecular formula of C21H17FN4O2S2 and a molecular weight of 440.51 g/mol . It is offered with a purity of 90% and above and is intended for non-human, in-vitro research applications only . This product is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S2/c1-28-17-8-2-14(3-9-17)18-12-24-21(26(18)16-6-4-15(22)5-7-16)30-13-19(27)25-20-23-10-11-29-20/h2-12H,13H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZENEQVNDOHRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of Imidazole Core: : Typically, the imidazole core is synthesized via a multi-step reaction involving the condensation of appropriate aldehydes and amines. The reaction conditions may include acidic or basic environments, with solvents like methanol or ethanol.

  • Attachment of Fluorophenyl and Methoxyphenyl Groups: : These groups are introduced through substitution reactions. For instance, the fluorophenyl group can be introduced via nucleophilic aromatic substitution, while the methoxyphenyl group might be added through electrophilic aromatic substitution.

  • Formation of the Thioether Linkage: : The thioether linkage is formed by reacting an appropriate thiol with an electrophilic intermediate, often requiring the presence of catalysts like trifluoroacetic acid (TFA).

  • Attachment of the Thiazolyl Group and Acetamide Formation: : This final step typically involves coupling reactions, often utilizing coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

The industrial production of this compound would likely involve optimization of the above steps to ensure high yield, purity, and cost-effectiveness. Large-scale reactions would necessitate robust purification processes such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities if present.

  • Substitution: : The aromatic rings in the molecule can undergo substitution reactions, particularly electrophilic or nucleophilic aromatic substitution.

  • Hydrolysis: : The acetamide group may be hydrolyzed under acidic or basic conditions to form corresponding acids or amines.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution: : Bromine (Br₂), chlorine (Cl₂), and nucleophiles like NaN₃

  • Hydrolysis: : Dilute HCl or NaOH under reflux

Major Products

  • Oxidation: : Sulfoxides or sulfones of the parent compound

  • Reduction: : Reduced forms with amine or alcohol groups

  • Substitution: : Substituted aromatics with halogen or azide groups

  • Hydrolysis: : Carboxylic acids or amines

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing imidazole and thiazole scaffolds. For instance:

  • Cytotoxicity Against Cancer Cell Lines : The compound has shown significant cytotoxic effects against various cancer cell lines, including:
    • HepG2 (Liver Cancer) : IC50 values indicate substantial cytotoxicity.
    • MDA-MB-231 (Breast Cancer) : Demonstrated an IC50 of approximately 1.4 μM, outperforming standard treatments like sorafenib (IC50 = 5.2 μM) .

Antiviral Activity

Compounds with similar structures have also been investigated for their antiviral properties:

  • Influenza A Virus : Certain derivatives exhibited cytotoxicity against H1N1 strains.
  • Vesicular Stomatitis Virus : EC50 values ranged from 2 µM to 9 µM in HeLa cells .

Data Tables

Cell Line IC50 (μM) Standard Treatment IC50 (μM)
HepG2 (Liver Cancer)Significant-
MDA-MB-231 (Breast Cancer)1.4Sorafenib: 5.2
Virus Type EC50 (µM)
Influenza A Virus>100
Vesicular Stomatitis Virus2 - 9

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical settings:

  • Study on HepG2 Cells : A study demonstrated that imidazole-thiazole derivatives exhibited enhanced cytotoxicity compared to traditional chemotherapeutics, suggesting a novel approach for liver cancer treatment .
  • Antiviral Testing : Another study evaluated the antiviral effects against RNA viruses, indicating that modifications to the thiazole moiety could enhance activity against specific viral strains .

Mechanism of Action

  • Molecular Targets: : Primarily targets enzymes, receptors, or other proteins, disrupting normal biological functions.

  • Pathways Involved: : Often involves inhibiting enzyme activity, altering signal transduction pathways, or inducing apoptosis in cells.

Comparison with Similar Compounds

Key Observations :

  • Spectral Signatures : Unlike thione-containing analogs (e.g., 9b), Compound 9 lacks a C=S stretch (~1247 cm⁻¹) due to its thioether linkage, confirmed by IR .

Crystallographic and Conformational Comparisons

highlights isostructural compounds with triclinic symmetry and planar molecular conformations.

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound includes an imidazole ring, a thiazole moiety, and various aromatic substituents. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, particularly p38 MAPK (Mitogen-Activated Protein Kinase) and phosphodiesterase (PDE) pathways. This dual inhibition can lead to reduced levels of pro-inflammatory cytokines such as TNFα (tumor necrosis factor-alpha) .
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .
  • Antifungal Properties : In vitro tests have demonstrated antifungal activity against pathogens like Fusarium oxysporum, with effective concentrations indicating significant inhibitory effects .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effectiveness against different biological targets:

  • Cytokine Suppression : The compound was assessed for its ability to suppress TNFα release in stimulated human blood samples, showing a significant reduction in cytokine levels at varying concentrations .
  • Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, with results indicating effective inhibition at concentrations ranging from 6 to 32 µg/mL .

In Vivo Studies

In vivo studies using rodent models have provided insights into the compound's pharmacokinetics and therapeutic potential:

  • Anti-inflammatory Effects : Administration of the compound in animal models resulted in decreased inflammation markers and improved clinical outcomes in models of arthritis and endotoxemia .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Inflammatory Diseases : A study involving the administration of the compound to rats with induced inflammation showed a marked decrease in swelling and pain responses, correlating with reduced TNFα levels .
  • Antifungal Efficacy : In a controlled study assessing antifungal activity against Fusarium oxysporum, the compound demonstrated complete inhibition at concentrations lower than those required for commercial antifungals, suggesting its potential as a novel antifungal agent .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Biological ActivityAssay TypeEffective Concentration (µg/mL)Reference
Cytokine SuppressionIn Vitro1 - 10
Antimicrobial ActivityMIC Testing6 - 32
Antifungal ActivityMIC Testing6.25
Anti-inflammatory EffectsIn VivoVariable

Q & A

Q. How to balance selectivity and toxicity in derivative design?

  • Strategies :
  • Selectivity Screening : Test against off-target kinases (e.g., EGFR, VEGFR2) .
  • Cytotoxicity Assays : CC₅₀ in HEK293 cells (>50 µM indicates acceptable safety margin) .

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